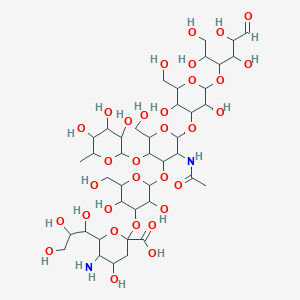

Sialyl-Le(a) oligosaccharide

Description

Properties

CAS No. |

117978-16-2 |

|---|---|

Molecular Formula |

C41H70N2O32 |

Molecular Weight |

1103 g/mol |

IUPAC Name |

2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65) |

InChI Key |

GWBANRIMYAAKQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |

Synonyms |

NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc sialyl-Le(a) oligosaccharide sialylated lacto-N-fucopentaose II |

Origin of Product |

United States |

Overview of Sialyl Le a Oligosaccharide

Historical Context and Initial Characterization

The antigen defined by the Sialyl-Lewis a epitope was first discovered in 1979 by a research group led by Hilary Koprowski. nih.gov They identified it by generating a mouse monoclonal antibody using a human colorectal carcinoma cell line. nih.govjournalmc.org This antigen was subsequently named Cancer Antigen 19-9 (CA19-9).

Further characterization in 1981 revealed the specific carbohydrate structure that the antibody recognized, which was termed Sialyl-Lewis a. wikipedia.org These initial studies also determined that the sLea antigen was primarily carried by high molecular weight mucin glycoproteins. wikipedia.orgbiotium.comnovusbio.com While first identified in colorectal cancer, its expression was found to be significantly enhanced in other gastrointestinal malignancies, particularly pancreatic cancer, leading to its establishment as a key tumor marker. biotium.comnovusbio.comnih.gov In normal tissues, the sLea antigen is typically present in the ductal epithelium of organs like the pancreas, salivary glands, and kidneys. biotium.comnovusbio.com

Molecular Architecture and Isomeric Relationships with Sialyl-Le(x)

The molecular structure of sLea is central to its function and recognition by antibodies and other proteins. It is closely related to another important oligosaccharide, Sialyl-Lewis x (sLex), with which it shares an isomeric relationship. mdpi.com

Sialyl-Lewis a is a tetrasaccharide, meaning it is composed of four sugar units. Its systematic chemical structure is Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ. wikipedia.orgmdpi.com This structure is built upon a Type 1 (Galβ1-3GlcNAc) lactosamine backbone. mdpi.comfrontiersin.org

Its isomer, Sialyl-Lewis x, is also a tetrasaccharide but is built upon a Type 2 (Galβ1-4GlcNAc) backbone. mdpi.comwikipedia.org This results in a different linkage point for the galactose and N-acetylglucosamine residues and a different attachment point for the fucose. The structure of sLex is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ. wikipedia.orgontosight.ai Both sLea and sLex can function as ligands for selectin proteins, which are involved in cell adhesion processes. nih.gov

| Feature | Sialyl-Lewis a (sLea) | Sialyl-Lewis x (sLex) |

|---|---|---|

| Systematic Name | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ |

| Core Backbone | Type 1 Chain (Galβ1-3GlcNAc) | Type 2 Chain (Galβ1-4GlcNAc) |

| Fucose Linkage | α1-4 to GlcNAc | α1-3 to GlcNAc |

| Associated Antigen | CA19-9 | CD15s, SSEA-1 |

The biological activity of oligosaccharides can be modified by the addition of other chemical groups, such as sulfate (B86663) groups. While sulfated derivatives of sLex are well-characterized and known to be important ligands for selectins, specific sulfated forms of sLea are not as extensively documented in scientific literature. d-nb.inforsc.orgoup.com Research has indicated a lack of available standards for sulfated derivatives of the Lewis a structure for comparative studies. oup.com

A critically important related structure is Disialyl-Lewis a . This compound is considered the normal, non-malignant counterpart to sLea and is predominantly expressed in healthy epithelial cells of the digestive organs. psu.edu Structurally, it contains an additional sialic acid residue attached to the N-acetylglucosamine (GlcNAc) moiety of the sLea structure (Siaα2-3Galβ1-3Fucα1-4GlcNAc). psu.edunih.gov During carcinogenesis, the enzyme responsible for adding this second sialic acid is often downregulated, leading to the incomplete synthesis and subsequent accumulation of the monosialylated sLea form that is characteristic of cancer cells. psu.edu

The development of synthetic analogs for therapeutic or research purposes has also been an area of interest in carbohydrate chemistry. However, much of this research has focused on creating mimics and analogs of the Sialyl-Lewis x isomer, targeting its role in inflammation and leukocyte adhesion. nih.govnih.gov

| Compound | Key Structural Feature | Typical Association |

|---|---|---|

| Sialyl-Lewis a (sLea) | Monosialylated Type 1 chain. | Expressed in gastrointestinal cancers (CA19-9 antigen). novusbio.comnih.gov |

| Disialyl-Lewis a | Contains an additional α2-6 linked sialic acid on the GlcNAc residue compared to sLea. psu.edu | Expressed on normal, non-malignant epithelial cells of digestive organs. psu.edu |

| Sulfated Sialyl-Lewis x (e.g., 6-sulfo-sLex) | Sulfate group added to the GlcNAc or Gal of the sLex structure. rsc.orgexplorationpub.com | Physiological ligands for selectins, involved in immune cell trafficking. rsc.org |

Biosynthesis and Glycosyltransferase Regulation

Key Glycosyltransferases in Sialyl-Le(a) Biosynthesis

The synthesis of sLe(a) is a multi-step process involving the sequential action of several key enzymes. These glycosyltransferases are responsible for adding specific sugar moieties to a growing carbohydrate chain, ultimately leading to the formation of the sLe(a) epitope.

Alpha-2,3-Sialyltransferases (e.g., ST3GAL3, ST3GAL4)

The initial and critical step in sLe(a) biosynthesis is the addition of a sialic acid residue to a precursor carbohydrate chain. This reaction is catalyzed by α2,3-sialyltransferases, which attach sialic acid in an α2,3 linkage to a terminal galactose (Gal) residue. frontiersin.org

ST3GAL3 has been identified as a key enzyme in the synthesis of sLe(a). mdpi.comkarger.com It preferentially acts on type 1 chains (Galβ1,3GlcNAc) to create the sialylated precursor necessary for sLe(a) formation. mdpi.complos.orgnih.gov Overexpression of ST3GAL3 has been shown to increase the expression of sLe(a). researchgate.net While primarily associated with sLe(a) synthesis, some studies suggest that ST3GAL3 can also contribute to the biosynthesis of the related antigen, sialyl Lewis X (sLe(x)). frontiersin.orgresearchgate.netmdpi.com

ST3GAL4 , on the other hand, predominantly catalyzes the α2,3 sialylation of type 2 chains (Galβ1,4GlcNAc), which is the precursor for sLe(x). plos.orgnih.govnih.gov While its primary role is in sLe(x) synthesis, some research indicates a potential, albeit lesser, role in sLe(a) production, particularly in certain cellular contexts. mdpi.com The differential expression and substrate specificities of ST3GAL3 and ST3GAL4 are crucial in determining the relative abundance of sLe(a) and sLe(x) on the cell surface.

Alpha-1,4-Fucosyltransferases (e.g., FUT3)

Following sialylation, the final step in sLe(a) biosynthesis is the addition of a fucose residue. This is carried out by an α1,4-fucosyltransferase, which links fucose in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) residue of the sialylated type 1 chain. mdpi.comnih.gov

FUT3 , also known as the Lewis fucosyltransferase, is the key enzyme responsible for this step. aai.orgnih.govresearchgate.net It specifically recognizes the sialylated type 1 precursor and catalyzes the fucosylation that completes the sLe(a) structure. uniprot.org The expression and activity of FUT3 are therefore critical for the final synthesis of the sLe(a) antigen. aai.orgnih.govresearchgate.net The absence or low activity of FUT3 prevents the formation of sLe(a), even if the sialylated precursor is present. nih.gov

Beta-1,3-Galactosyltransferases

The availability of the type 1 chain precursor (Galβ1,3GlcNAc) is a prerequisite for sLe(a) synthesis. The formation of this precursor is dependent on the action of β1,3-galactosyltransferases. These enzymes add a galactose residue in a β1,3 linkage to a terminal GlcNAc.

The expression of B3GALT5 , a specific β1,3-galactosyltransferase, is closely associated with the synthesis of type 1 chains and, consequently, sLe(a). mdpi.comsemanticscholar.org Down-regulation of B3GALT5 has been linked to a decrease in type 1 chain structures and a corresponding reduction in sLe(a) expression. nih.gov Conversely, its presence promotes the synthesis of the necessary backbone for sLe(a) formation. mdpi.com

Biosynthetic Pathways and Competing Substrates

The biosynthesis of sLe(a) does not occur in isolation. It is part of a larger network of glycosylation pathways where different enzymes compete for common substrates, leading to the synthesis of a diverse array of carbohydrate structures.

Type 1 vs. Type 2 Chain Formation

The fundamental branching point that dictates whether a cell will predominantly synthesize sLe(a) or its isomer, sLe(x), lies in the formation of either type 1 or type 2 precursor chains. nih.gov

Type 1 chains (Galβ1,3GlcNAc) are the foundation for sLe(a) synthesis. nih.gov Their formation is catalyzed by β1,3-galactosyltransferases. mdpi.com

Type 2 chains (Galβ1,4GlcNAc) serve as the precursor for sLe(x) synthesis. nih.gov Their synthesis is mediated by β1,4-galactosyltransferases. nih.gov

The relative expression and activity levels of β1,3- and β1,4-galactosyltransferases are a key regulatory checkpoint, controlling the flux of precursors towards either the sLe(a) or sLe(x) pathway. nih.gov

Interplay with Sialyl-Le(x) Biosynthesis

The biosynthesis of sLe(a) and sLe(x) are closely intertwined and often competitive processes. mdpi.com Both pathways utilize sialylated precursors, but they are built upon different core chains and are completed by fucosyltransferases with different linkage specificities.

The competition is evident at several levels:

Substrate Competition: ST3GAL3 can act on both type 1 and type 2 chains, although it shows a preference for type 1. mdpi.complos.org This means that in environments where both precursors are present, ST3GAL3 can contribute to both sLe(a) and sLe(x) synthesis. researchgate.net Similarly, fucosyltransferases can compete for the sialylated precursors.

Enzyme Competition: The expression of enzymes that synthesize alternative structures can divert substrates away from the sLe(a) pathway. For instance, the enzyme B4GALNT2, which synthesizes the Sd(a) antigen, competes with FUT3 for the same sialylated precursor, thereby inhibiting sLe(a) and sLe(x) expression. mdpi.comresearchgate.netoup.com

This intricate competition ensures that the final glycan profile of a cell is a dynamic and context-dependent outcome of the enzymatic machinery present.

| Enzyme Family | Specific Enzyme | Role in Sialyl-Le(a) Biosynthesis |

| Alpha-2,3-Sialyltransferases | ST3GAL3 | Catalyzes the addition of sialic acid to type 1 chains, a crucial step in forming the sLe(a) precursor. mdpi.comkarger.com |

| ST3GAL4 | Primarily sialylates type 2 chains for sLe(x) synthesis, but may have a minor role in sLe(a) formation. plos.orgnih.govnih.gov | |

| Alpha-1,4-Fucosyltransferases | FUT3 | Adds the final fucose residue to the sialylated type 1 chain to complete the sLe(a) structure. aai.orgnih.govresearchgate.net |

| Beta-1,3-Galactosyltransferases | B3GALT5 | Synthesizes the type 1 chain (Galβ1,3GlcNAc) precursor necessary for sLe(a) biosynthesis. mdpi.comsemanticscholar.org |

Regulatory Mechanisms of Glycosyltransferase Expression

The biosynthesis of the Sialyl-Le(a) [sLe(a)] oligosaccharide is a complex process governed by the sequential action of specific glycosyltransferases. The expression and activity of these enzymes are tightly regulated at multiple levels, including transcriptional, epigenetic, and post-translational controls. Furthermore, an individual's genetic background, specifically their Lewis blood group and ABH secretor status, profoundly influences the final expression of the sLe(a) antigen.

Transcriptional and Epigenetic Control (e.g., SLC26A2, ST6GALNAC6)

The expression of glycosyltransferases is not static; it is dynamically regulated at the level of gene transcription, often influenced by epigenetic modifications such as DNA methylation and histone acetylation. researchgate.netmdpi.com These mechanisms can lead to the silencing or activation of specific glycosyltransferase genes, thereby altering the glycan structures on the cell surface.

In normal colonic mucosa, the di-sialyl Lewis(a) antigen is the predominant form, which is considered a normal physiological structure. mdpi.compsu.edu Its synthesis involves the sequential action of two key enzymes: first, an α-2,6-sialyltransferase known as ST6GALNAC6 , followed by an α-1,4-fucosyltransferase (FUT3). mdpi.com ST6GALNAC6 specifically transfers a sialic acid residue to the GalNAc or GlcNAc moiety within the glycan chain, a crucial step for forming the di-sialyl structure. proteinatlas.orguniprot.org

In the context of carcinogenesis, particularly in colon cancer, a significant shift in glycosylation occurs. The expression of ST6GALNAC6 is often downregulated. mdpi.comnih.gov This downregulation has been associated with epigenetic silencing of the ST6GALNAC6 gene. mdpi.comnih.gov The consequence of reduced ST6GALNAC6 activity is the incomplete synthesis of the di-sialyl Lewis(a) antigen, leading to the accumulation and overexpression of its precursor, the monosialylated sLe(a) antigen, which is a well-known tumor-associated antigen. mdpi.com This switch from a di-sialylated to a monosialylated form can reduce binding to immunoreceptors like Siglec-7 and potentially increase the E-selectin binding activity that facilitates metastasis. mdpi.comnih.gov

Another gene implicated in regulating the glycan landscape through epigenetic control is SLC26A2 (also known as DTDST). mdpi.com SLC26A2 encodes a sulfate (B86663) transporter essential for the sulfation of proteoglycans. jensenlab.orgportlandpress.com While not directly involved in the primary sLe(a) synthesis pathway, its epigenetic silencing in colorectal cancer contributes to a reduction in sulfated glycans, such as sialyl 6-sulfo Le(x). mdpi.com This process is part of a broader inflammatory pathway that can result in the epigenetic silencing of multiple genes, including both SLC26A2 and ST6GALNAC6. mdpi.com The downregulation of these genes leads to the replacement of normal, more complex glycans (like di-sialyl Lewis(a) and sialyl 6-sulfo Le(x)) with tumor-associated antigens like sLe(a) and sLe(x). mdpi.com

Post-Translational Regulation by Sialidases (e.g., NEU4S)

The level of sLe(a) on the cell surface is not only determined by its synthesis but also by its degradation. Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. researchgate.netmdpi.com Of the four known mammalian sialidases (NEU1, NEU2, NEU3, NEU4), NEU4 has been identified as a key regulator of sLe(a) expression. nih.govresearchgate.net

NEU4 exists in different isoforms, and the short form, NEU4S , is particularly effective at hydrolyzing sLe(a). nih.govnih.gov In non-cancerous tissues, NEU4S expression is relatively high, which helps maintain low levels of sLe(a) by actively removing the terminal sialic acid. nih.gov Studies have shown that NEU4S can decrease cell surface levels of sLe(a) by as much as 86% in cultured colon cancer cells. nih.gov The enzyme preferentially targets sLe(a) structures found on O-glycans. nih.gov

In many human colon cancers, the expression of NEU4 is markedly decreased compared to the adjacent non-cancerous mucosa. researchgate.net This downregulation of NEU4S activity reduces the degradation of sLe(a), contributing to its accumulation on the cancer cell surface. researchgate.netdoi.org This mechanism works in concert with the increased synthetic pressure caused by the silencing of ST6GALNAC6. The resulting high expression of sLe(a) enhances the adhesion of cancer cells to E-selectin on endothelial cells, a critical step in hematogenous metastasis. nih.gov Therefore, the regulation of NEU4 gene expression is a critical post-translational control point for the sLe(a) antigen. nih.gov

Influence of Lewis Blood Group and ABH Secretor Status on Expression

The expression of sLe(a) is fundamentally dependent on an individual's genetically determined blood group status, specifically the Lewis and Secretor systems. These systems are based on the activity of specific fucosyltransferases.

The Lewis blood group is determined by the activity of the fucosyltransferase FUT3 (the Lewis enzyme). psu.edunih.gov FUT3 is essential for the synthesis of the Le(a) antigen, which is a direct precursor to sLe(a). Individuals who are Lewis-negative possess two non-functional alleles of the FUT3 gene (le/le). psu.edu Consequently, they cannot synthesize the Le(a) structure and therefore have very low or undetectable levels of sLe(a) in their tissues and serum. psu.edudadamo.com In contrast, individuals with at least one functional Le allele can produce Le(a) and thus have the potential to express sLe(a). psu.edu

The ABH secretor status is controlled by the fucosyltransferase FUT2 (the Secretor enzyme). nih.govoup.com Individuals who are "secretors" have a functional FUT2 enzyme, which adds a fucose residue to the precursor of both H and Lewis antigens in secretory tissues. This leads to the preferential synthesis of the Le(b) antigen, consuming the precursor that would otherwise be used for Le(a) synthesis. dadamo.com As a result, secretor individuals (phenotype Le(a-b+)) tend to have lower levels of sLe(a) compared to "non-secretors." psu.edu

Non-secretors lack a functional FUT2 enzyme. In these individuals, the precursor chain is not fucosylated by FUT2, making it fully available for the FUT3 enzyme to synthesize the Le(a) antigen. oup.com This leads to a phenotype of Le(a+b-) and a significantly higher capacity to produce sLe(a). psu.edu For this reason, serum levels of sLe(a) (also known as the cancer marker CA19-9) are highest in Le(a+b-) individuals, intermediate in Le(a-b+) individuals, and virtually absent in Le(a-b-) individuals. psu.edu This genetic dependency is a critical factor in the clinical interpretation of CA19-9 levels.

Compound and Gene List

| Name | Type |

| Sialyl-Le(a) (sLe(a)) | Oligosaccharide |

| Di-sialyl Lewis(a) | Oligosaccharide |

| Sialyl 6-sulfo Le(x) | Oligosaccharide |

| Le(a) antigen | Oligosaccharide |

| Le(b) antigen | Oligosaccharide |

| Le(x) antigen | Oligosaccharide |

| H antigen | Oligosaccharide |

| Sialic acid | Monosaccharide |

| N-acetylgalactosamine (GalNAc) | Monosaccharide |

| N-acetylglucosamine (GlcNAc) | Monosaccharide |

| ST6GALNAC6 | Gene/Enzyme |

| SLC26A2 (DTDST) | Gene/Protein |

| NEU4S | Gene/Enzyme |

| FUT2 (Secretor) | Gene/Enzyme |

| FUT3 (Lewis) | Gene/Enzyme |

| Siglec-7 | Protein (Receptor) |

| E-selectin | Protein (Receptor) |

Cellular and Molecular Functions

Glycan-Mediated Cell Adhesion and Recognition

Sialyl-Le(a) and its isomer, Sialyl-Lewis X (sLe(x)), are critical carbohydrate epitopes that function as ligands in crucial cell adhesion events, particularly within the vascular system. These interactions are foundational to the inflammatory response and leukocyte trafficking.

Ligand Interactions with Selectin Family Proteins (E-selectin, P-selectin, L-selectin)

The selectin family of adhesion molecules, comprising E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte), are C-type lectins that recognize and bind to sialylated and fucosylated carbohydrate structures. Sialyl-Le(a) and sLe(x) are the minimal required structures for this binding. oup.com

E-selectin , expressed on endothelial cells upon stimulation by inflammatory cytokines like TNF-α and IL-1β, binds to Sialyl-Le(a)/x on the surface of circulating leukocytes. oup.com This interaction is a key initial step in the recruitment of leukocytes to sites of inflammation.

P-selectin is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets. Upon activation, it is rapidly mobilized to the cell surface where it can bind to its ligands on leukocytes, initiating their adhesion to the vessel wall. oup.com

L-selectin , constitutively expressed on most leukocytes, mediates the initial tethering of leukocytes to endothelial cells, as well as leukocyte-leukocyte interactions. It recognizes carbohydrate ligands on endothelial cells and on other leukocytes. researchgate.net

The binding of selectins to their Sialyl-Le(a)/x ligands is a calcium-dependent process that facilitates the crucial first steps of the leukocyte adhesion cascade.

Mechanisms of Leukocyte Tethering, Rolling, and Extravasation

The recruitment of leukocytes from the bloodstream into tissues is a multistep process essential for immune surveillance and inflammation. Sialyl-Le(a) and its associated selectin interactions are central to the initial phases of this cascade.

Tethering and Rolling: In response to inflammatory signals, endothelial cells lining the blood vessels express E-selectin and P-selectin. Circulating leukocytes, decorated with Sialyl-Le(a)/x-carrying glycoproteins, are captured from the bloodstream. The interactions between selectins and their sialylated ligands are transient, allowing the leukocytes to "roll" along the endothelial surface, slowing them down against the force of blood flow. nih.govuzh.ch This rolling is a prerequisite for subsequent firm adhesion and migration out of the blood vessel. oup.com The rolling velocity is influenced by factors such as the density of L-selectin and the wall shear stress. nih.gov

Activation and Firm Adhesion: The rolling motion allows leukocytes to be exposed to chemokines on the endothelial surface. This triggers an activation signal within the leukocyte, leading to a conformational change in another set of adhesion molecules called integrins.

Extravasation: Activated integrins mediate firm adhesion of the leukocyte to the endothelium, arresting the rolling cell. The leukocyte then flattens and migrates through the junctions between endothelial cells, a process known as diapedesis or extravasation, to enter the underlying tissue.

This entire cascade is critically dependent on the initial tethering and rolling mediated by the selectin-Sialyl-Le(a)/x interaction.

| Selectin | Expressed On | Primary Ligand Structure | Function in Leukocyte Adhesion |

|---|---|---|---|

| E-selectin | Activated Endothelium | Sialyl-Le(a) / Sialyl-Le(x) | Mediates initial tethering and rolling of leukocytes. |

| P-selectin | Activated Endothelium and Platelets | Sialyl-Le(x) on PSGL-1 | Initiates rapid capture and rolling of leukocytes. |

| L-selectin | Leukocytes | Sulfated Sialyl-Le(x) on Glycoproteins (e.g., CD34) | Mediates leukocyte tethering to endothelium and other leukocytes. |

Role of Glycoprotein (B1211001) Carriers (e.g., MUC1, MUC5AC, MUC16, PSGL-1, CD34, CD43, CD44)

The Sialyl-Le(a) oligosaccharide does not exist in isolation but is presented as a terminal glycan on larger scaffold molecules, primarily glycoproteins and mucins. The nature of this carrier protein is crucial for the proper presentation and function of the carbohydrate ligand.

P-selectin glycoprotein ligand-1 (PSGL-1): This is a major glycoprotein ligand for all three selectins and is expressed on the surface of leukocytes. The Sialyl-Le(x) capped O-glycans on PSGL-1 are essential for initiating leukocyte rolling on E-selectin and P-selectin. uzh.ch

MUC1 and MUC5AC: These mucins can carry the Sialyl-Le(a) antigen, particularly in the context of gastrointestinal cancers. In pancreatic cancer, MUC1 and MUC5AC are noted as preferential carriers of the CA19-9 antigen (Sialyl-Le(a)). oup.com MUC1 has been shown to express both Sialyl-Le(a) and Sialyl-Le(x) epitopes and can inhibit leukocyte adhesion to E-selectin. nih.gov

MUC16 (CA125): A high-molecular-weight mucin that is a well-known carrier of Sialyl-Le(a). In ovarian cancer, the shed form of MUC16, known as CA125, can interact with mesothelin on peritoneal cells, potentially facilitating metastasis. nih.govpnas.org It has also been described to interact with Siglec-9. nih.gov

CD34: This sialomucin is a major L-selectin ligand expressed on high endothelial venules and hematopoietic stem cells. researchgate.net For L-selectin to bind effectively, the Sialyl-Le(x) on CD34 often requires additional modifications, such as sulfation. nih.gov

CD43 (Leukosialin): Another sialomucin expressed on leukocytes that can carry Sialyl-Le(a) and Sialyl-Le(x) and function as an E-selectin ligand. nih.gov

CD44: This cell-surface glycoprotein is a physiological E-selectin ligand on neutrophils. Its binding activity is mediated by sialylated and fucosylated N-linked glycans. patsnap.comfrontiersin.org CD44 cooperates with PSGL-1 in recruiting neutrophils to inflammatory sites. patsnap.com

| Glycoprotein Carrier | Primary Cell Types | Selectin Interaction | Associated Function |

|---|---|---|---|

| PSGL-1 | Leukocytes | E-, P-, L-selectin | Primary ligand for leukocyte tethering and rolling. |

| MUC1 | Epithelial cells, Cancer cells | E-selectin | Cell adhesion, inhibition of leukocyte adhesion. |

| MUC16 (CA125) | Epithelial cells, Ovarian cancer cells | - | Tumor cell adhesion and metastasis. |

| CD34 | High endothelial venules, Hematopoietic stem cells | L-selectin | Lymphocyte homing and leukocyte rolling. |

| CD43 | Leukocytes | E-selectin | Leukocyte adhesion. |

| CD44 | Neutrophils, T-cells | E-selectin | Neutrophil and T-cell recruitment during inflammation. patsnap.comacs.org |

Immunomodulation and Immune Cell Regulation

Beyond their role in cell adhesion, sialic acid-containing structures like Sialyl-Le(a) are critical regulators of immune responses. They achieve this by interacting with a family of inhibitory receptors known as Siglecs.

Engagement with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)

Siglecs are a family of I-type lectins expressed on the surface of most immune cells that recognize and bind to sialic acid-terminated glycans. frontiersin.org This interaction between sialylated structures on one cell and Siglecs on another (a trans interaction) serves as a key mechanism for immune self-recognition and regulation. The majority of Siglecs are inhibitory, containing one or more immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails. nih.gov

When Sialyl-Le(a) or other sialylated glycans on a cell surface engage with an inhibitory Siglec (such as Siglec-7 or Siglec-9, which are expressed on NK cells, T cells, and myeloid cells) on an immune cell, it triggers a signaling cascade that dampens the immune cell's activation. frontiersin.orgmerckmillipore.com This mechanism is exploited by some cancer cells, which overexpress sialylated ligands to engage Siglecs on infiltrating immune cells, thereby creating an immunosuppressive tumor microenvironment and evading immune destruction. nih.gov

Impact on Immune Cell Activation and Signaling

The binding of Sialyl-Le(a) and related sialoglycans to inhibitory Siglecs translates into a direct suppression of immune cell activity through a well-defined signaling pathway.

Receptor Phosphorylation: Upon ligand binding, the ITIM domains within the cytoplasmic portion of the Siglec receptor become phosphorylated by Src family kinases. nih.govnih.gov

Recruitment of Phosphatases: The phosphorylated ITIMs act as docking sites for SH2-domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2. oup.comfrontiersin.org

Dephosphorylation of Signaling Molecules: Once recruited, SHP-1 and SHP-2 dephosphorylate key downstream molecules in immune cell activation pathways. This effectively counteracts the activatory signals initiated by other receptors, such as the T-cell receptor (TCR) or activating NK cell receptors. frontiersin.orgacs.org

For example, in T cells, engagement of Siglec-7 or Siglec-9 can lead to the recruitment of SHP-1, which in turn reduces the phosphorylation of critical signaling proteins like ZAP-70. merckmillipore.com This blunts the entire TCR signaling cascade, resulting in decreased transcriptional activity of nuclear factor of activated T cells (NFAT) and ultimately, T-cell inhibition. merckmillipore.com Similarly, in NK cells, Siglec-7 engagement suppresses their cytotoxic function. nih.gov This Siglec-sialoglycan axis represents a crucial checkpoint that balances immune activation and tolerance. researchgate.net

Roles in Reproductive Biology

Sperm-Zona Pellucida Binding Interactions

The process of human fertilization is a highly specific event that begins with the binding of sperm to the zona pellucida (ZP), the extracellular matrix surrounding the oocyte. embopress.org Research has identified that carbohydrate structures on the ZP are essential for this interaction. Extensive analysis has revealed that the Sialyl-Lewis x (sLe(x)) sequence, not Sialyl-Lewis a, is the most abundant and critical terminal carbohydrate ligand on the human ZP for sperm binding. aacrjournals.orgembopress.org

Ultrasensitive mass spectrometry has shown that sLe(x) is the predominant terminal sequence on both N- and O-glycans of human ZP glycoproteins. embopress.org Functional studies have confirmed its importance; sperm-ZP binding is significantly inhibited by glycoconjugates terminated with sLe(x) sequences or by antibodies directed against sLe(x). aacrjournals.orgembopress.org This indicates that the initial attachment of human sperm to the egg is a carbohydrate-mediated event, with sLe(x) on the oocyte's ZP acting as the key recognition molecule for receptors on the sperm. embopress.org A protein designated as chromosome 1 open reading frame 56 (C1orf56) has been identified as a potential sLe(x)-binding protein on capacitated human spermatozoa, further elucidating the molecular mechanism of this interaction. jci.orgnih.govresearchgate.net

Endometrial Glycosylation and Embryo Implantation

Successful embryo implantation requires a receptive endometrium, and cell surface glycosylation plays a pivotal role in this process. Both Sialyl-Lewis a (sLe(a)) and Sialyl-Lewis x (sLe(x)) are expressed in the human endometrium and are involved in the complex cell adhesion events of implantation. nih.govjneurosci.org

The expression of these antigens is temporally regulated during the menstrual cycle, with the highest levels of sLe(x) occurring during the implantation window. nih.gov The inflammatory microenvironment, which is a natural part of implantation, influences the glycosylation pattern of endometrial cells. The pro-inflammatory cytokine Interleukin-1 beta (IL-1β) has been shown to significantly induce the expression of sLe(x) on endometrial cells. nih.govnih.gov This upregulation of sLe(x) facilitates the adhesion of trophoblast cells from the embryo to the endometrial lining. nih.govnih.gov This mechanism mirrors the leukocyte adhesion process, where selectin-sLe(x) interactions mediate cell capture. nih.gov

Conversely, the aberrant expression of sLe(a) in the decidua has been associated with pregnancy complications. Studies have found that the expression of sLe(a) is significantly upregulated in patients with unexplained recurrent miscarriage. medchemexpress.comjneurosci.org This suggests that while a regulated expression of Lewis antigens is crucial for successful implantation, an abnormal increase in sLe(a) may impair endometrial receptivity and the ability of the endometrium to select a viable embryo, potentially leading to pregnancy loss. medchemexpress.com Blocking sLe(a) with specific antibodies has been shown to suppress the attachment of trophoblast spheroids to endometrial cells in vitro, supporting its role in modulating endometrial adhesion. jneurosci.org

Other Cellular Processes

Cell Motility, Proliferation, and Invasion

Sialyl-Lewis a is profoundly implicated in the progression of cancer, particularly in the processes of cell motility, invasion, and metastasis. jci.orgmedchemexpress.com Elevated expression of sLe(a) is a characteristic feature of various adenocarcinomas, including those of the pancreas, colon, and stomach, and often correlates with a poor prognosis and increased metastatic potential. nih.govaacrjournals.orgjci.org

The primary mechanism by which sLe(a) promotes metastasis involves its function as a ligand for E-selectin on endothelial cells. nih.govaacrjournals.org Cancer cells expressing high levels of sLe(a) on their surface can adhere to the endothelium of blood vessels, a critical step that facilitates their extravasation from the bloodstream and subsequent invasion into distant tissues. aacrjournals.orgjci.org This interaction enhances both the adhesion and transmigration of cancer cells. aacrjournals.org Studies on cholangiocarcinoma and prostate cancer cell lines have demonstrated that sLe(a) expression is directly linked to their adhesive and invasive capabilities, and that blocking sLe(a) with monoclonal antibodies significantly inhibits these processes. aacrjournals.orgnih.gov

Beyond adhesion, sLe(a) and its isomer sLe(x) can influence cell signaling pathways that regulate motility and proliferation. nih.gov The binding of these carbohydrate antigens to E-selectin can trigger intracellular signals that promote a more aggressive phenotype. nih.gov Furthermore, targeting sLe(a) on human epithelial cells has been shown to increase cell proliferation and migration, suggesting a role in tissue repair and wound healing, a process that shares some mechanisms with cancer cell invasion. nih.gov

The table below summarizes findings from studies on the role of sLe(a) in cancer cell lines.

| Cancer Type | Cell Line | Key Findings on Sialyl-Lewis a | Reference |

| Cholangiocarcinoma | KKU-M213 | High sLe(a) expression enhanced adhesion and transmigration through E-selectin-mediated binding to HUVEC cells. Inhibition with anti-sLe(a) antibody reduced these effects. | aacrjournals.org |

| Prostate Cancer | DU145, LNCaP | sLe(a) expression on mucin-type glycoproteins correlated with the aggressiveness of the cancer cells. | nih.gov |

| Colon Cancer | HT29, DLD-1 | Down-regulation of sLe(a) by the sialidase NEU4 reduced cell attachment, motility, and growth on E-selectin. | nih.gov |

| Gastrointestinal Cancers | Various | High expression of sLe(a) is a common feature and is associated with metastasis and poor survival. | jci.org |

Neuronal Development and Cell-Cell Interactions (primarily Sialyl-Le(x))

In the developing nervous system, specific cell-cell recognition events are crucial for establishing complex neural circuits. While the role of Sialyl-Lewis a is not prominent in this context, its structural isomer, Sialyl-Lewis x (sLe(x)), and the related Lewis x (Le(x)) antigen, are involved in these processes.

The expression of sLe(x) and Le(x) is spatially and temporally regulated during the development of the human central nervous system. nih.govjneurosci.org These carbohydrate structures are expressed in a cell-type-specific manner on neural cells, suggesting a role in intercellular recognition and communication. nih.gov For instance, in cultures of fetal human brain cells, sLe(x) was found to be expressed predominantly on microglia, while Le(x) was present on astrocytes and oligodendrocytes, but not neurons. nih.gov This distinct distribution implies that these glycans may mediate specific interactions between different glial cell populations or between glia and neurons during development. nih.gov

Functional studies have implicated these glycans in neurite outgrowth, a fundamental process in the formation of neural connections. The adhesion molecule CD24, which is expressed on glial cells, can either promote or inhibit neurite outgrowth depending on the neuronal cell type. This effect is dependent on the presence of α2,3-linked sialic acid and the Le(x) structure on CD24. nih.govjneurosci.org Neuronal receptors such as the adhesion molecules L1, TAG-1, and Contactin appear to function as lectin-like receptors that recognize these specific glycan structures on CD24, thereby translating the cell-cell interaction into a cellular response that modulates neurite extension. nih.govjneurosci.org

Pathophysiological Relevance Excluding Clinical Human Trial Data

Role in Oncogenic Transformation and Cancer Progression

Aberrant glycosylation is a hallmark of cancer, and the overexpression of sLea is a key feature in many epithelial cancers. nih.govnih.gov This altered glycosylation is not merely a marker of malignancy but an active participant in the oncogenic process, influencing cell adhesion, signaling, and immune surveillance.

Enhanced Metastasis and Malignant Phenotypes

The expression of sLea is strongly associated with a more aggressive, metastatic phenotype in various cancers. nih.govaacrjournals.org This carbohydrate antigen facilitates the process of metastasis by mediating the adhesion of circulating tumor cells to endothelial cells, a critical step in the formation of distant metastases. mdpi.comresearchgate.net The interaction is primarily between sLea on the cancer cell surface and E-selectin, a lectin expressed on the surface of endothelial cells. researchgate.netnih.govaacrjournals.org This adhesion allows cancer cells to arrest in the bloodstream and extravasate into new tissues. mdpi.comfao.org

Down-regulation of sLea expression in cancer cell lines has been shown to reduce their metastatic ability, while forced expression enhances it. mdpi.com The presence of sLea is considered a hallmark of the malignant phenotype, contributing to the invasive potential of tumor cells. nih.govmdpi.com

Aberrant Glycosylation Patterns in Cancer Tissues

Significant changes in glycosylation, leading to the accumulation of sLea, are observed in several types of cancer, particularly those of the gastrointestinal tract.

Gastrointestinal Cancers: In gastrointestinal cancers, there is a notable increase in the expression of sLea. mdpi.com This aberrant expression is a key characteristic of the malignant transformation in these tissues.

Pancreatic Cancer: Pancreatic cancer is strongly associated with high levels of sLea. In fact, sLea is the epitope for the CA19-9 antigen, a widely used tumor marker for pancreatic cancer. mdpi.comnih.gov The expression of sLea is found on various carrier molecules in pancreatic cancer, including MUC5AC and MUC1. mdpi.com Increased levels of sLea are also found on glycoproteins in the plasma of pancreatic cancer patients. spandidos-publications.com

Colorectal Cancer: In colorectal cancer, the expression of sLea is also upregulated. mdpi.comnih.gov Normal colonic mucosa typically expresses a more complex structure, disialyl-Lewis a. mdpi.comnih.gov During malignant transformation, the expression of the enzyme responsible for creating this complex structure is downregulated, leading to the accumulation of the precursor, sLea. nih.govmdpi.com This shift in glycosylation contributes to the malignant phenotype. nih.gov

| Cancer Type | Key Aberrant Glycosylation Findings Related to Sialyl-Le(a) |

| Gastrointestinal Cancers | General upregulation of sLea expression, considered a hallmark of malignancy. mdpi.com |

| Pancreatic Cancer | High expression of sLea, which is the epitope for the CA19-9 tumor marker. mdpi.comnih.gov Found on mucins like MUC5AC and MUC1. mdpi.com |

| Colorectal Cancer | Shift from disialyl-Lewis a in normal tissue to sLea in cancerous tissue due to downregulation of specific sialyltransferases. mdpi.comnih.govmdpi.com |

Contribution to Tumor Cell Adhesion and Immune Escape

Sialyl-Lea plays a dual role in promoting cancer progression by facilitating both tumor cell adhesion and evasion of the immune system.

As a ligand for E-selectin on endothelial cells, sLea is crucial for the adhesion of circulating tumor cells to the blood vessel walls, a prerequisite for metastasis. researchgate.netnih.govaacrjournals.org This interaction is a key mechanism by which cancer cells spread to distant organs. mdpi.comfao.org

Furthermore, the dense coating of sialylated glycans, including sLea, on the surface of cancer cells can help them evade the immune system. nih.govnih.gov These sialic acid-containing structures can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors on immune cells such as natural killer (NK) cells. nih.govfrontiersin.org This interaction can suppress the anti-tumor immune response, allowing the cancer cells to survive and proliferate. nih.govfrontiersin.org For instance, the downregulation of complex structures like disialyl-Lewis a in colorectal cancer, which are ligands for the immunoregulatory Siglec-7, and the subsequent increase in sLea can contribute to an inflammation-driven carcinogenesis by reducing this inhibitory signaling. nih.govnih.gov

Involvement in Inflammatory Disorders

Beyond its role in cancer, the family of sialylated Lewis antigens, including sLea, is also implicated in inflammatory processes.

Implications in Inflammatory Bowel Diseases

Sialyl-Lewis a (sLea), a tetrasaccharide carbohydrate antigen, has been implicated in the pathophysiology of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, primarily through its role in leukocyte recruitment to inflamed intestinal tissues. nih.govmtroyal.ca In preclinical models, the expression of sLea and its related structures is significantly upregulated in the colonic mucosa during inflammation. nih.govucm.es

The dysregulated recruitment of leukocytes to the intestine is a key feature of IBD. mtroyal.ca This process is mediated by the interaction of selectins, a family of adhesion molecules on the surface of endothelial cells and leukocytes, with their carbohydrate ligands. nih.govnih.gov Sialyl-Lewis a serves as a crucial ligand for E-selectin and P-selectin, which are expressed on activated endothelial cells in response to inflammatory signals like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govmdpi.com The binding of sLea on leukocytes to E-selectin on the endothelial lining of blood vessels facilitates the initial tethering and rolling of leukocytes, a critical step before their firm adhesion and subsequent migration into the inflamed gut tissue. nih.gov

Studies using murine models of colitis, such as the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, have provided significant insights into the role of sialylated Lewis glycans. nih.govucm.es In these models, a robust induction of sialylated Lewis glycan expression is observed in the colonic epithelium. nih.govucm.es This increased expression is not merely a marker of inflammation but appears to be functionally involved in the disease process. For instance, inflammation-induced sLea on the epithelial protein CD44v6 acts as a ligand for transmigrating polymorphonuclear neutrophils (PMNs). nih.govucm.es

Interestingly, targeting these sialylated Lewis glycans with a monoclonal antibody (mAb GM35) in a DSS-induced colitis mouse model resulted in reduced disease activity and improved mucosal integrity. nih.govucm.es This protective effect was attributed to increased epithelial migration and proliferation, promoting the repair of the damaged intestinal mucosa, rather than a reduction in PMN trafficking. nih.govucm.es This suggests a dual role for sLea in IBD, where it contributes to leukocyte recruitment while also being involved in mucosal healing processes.

Furthermore, the milk oligosaccharide sialyl(α2,3)lactose (3SL), a structurally related compound, has been shown to directly modulate mucosal immunity and increase susceptibility to colitis in preclinical models. nih.gov In Il10 knockout mice, which spontaneously develop colitis, exposure to 3SL exacerbated the disease. nih.gov This effect was mediated through the activation of mesenteric lymph node CD11c+ dendritic cells via Toll-like receptor 4 (TLR4) signaling, leading to the production of cytokines that promote TH1 and TH17 T cell expansion. nih.gov

| Molecule | Function in IBD Models | Interacting Partner(s) | Model System |

|---|---|---|---|

| Sialyl-Lewis a (sLea) | Ligand for selectins, mediating leukocyte rolling and adhesion. | E-selectin, P-selectin | Murine colitis models |

| CD44v6 | Epithelial protein presenting sLea as a ligand for transmigrating PMNs. | Polymorphonuclear neutrophils (PMNs) | DSS-induced colitis in mice |

| Sialyl(α2,3)lactose (3SL) | Proinflammatory; stimulates dendritic cells and promotes TH1/TH17 responses. | Toll-like receptor 4 (TLR4) | Il10 knockout mice |

Associations with Other Disease States (e.g., liver disease in model systems)

The involvement of Sialyl-Lewis a extends beyond inflammatory conditions of the gut and has been studied in the context of other diseases, notably in liver pathology within model systems. The fundamental mechanism of sLea-mediated cell adhesion through selectin binding is a critical process in the metastatic spread of certain cancers to the liver.

In various experimental models, cancer cells that express high levels of sLea on their surface exhibit an increased capacity for adhesion to endothelial cells, which is a prerequisite for extravasation and the formation of metastatic colonies. nih.gov E-selectin, which is constitutively expressed at low levels in the sinusoidal endothelium of the liver, can be significantly upregulated by inflammatory cytokines released by resident liver cells, such as Kupffer cells, in response to tumor-secreted factors. This upregulation of E-selectin creates a favorable microenvironment for the capture of circulating tumor cells expressing sLea.

Preclinical studies have demonstrated that the interaction between sLea on cancer cells and E-selectin on liver sinusoidal endothelial cells is a key determinant of liver metastasis. For instance, in mouse models, the inoculation of cancer cell lines engineered to have differing levels of sLea expression has shown a direct correlation between the amount of sLea and the extent of liver metastasis. Cells with higher sLea expression form more and larger metastatic foci in the liver. Conversely, the blockade of this interaction, either by using antibodies against E-selectin or by inhibiting the synthesis of sLea on the cancer cells, has been shown to significantly reduce the incidence of liver metastasis in these models.

These findings from model systems highlight the importance of the sLea-E-selectin adhesion axis in the pathophysiology of liver metastasis, providing a mechanistic link between glycosylation changes on tumor cells and their metastatic potential.

Molecular Basis of Diagnostic Utility (excluding human clinical trial data)

The molecular basis for the diagnostic utility of Sialyl-Lewis a, particularly as a tumor marker, is rooted in its altered expression during malignant transformation. In normal epithelial tissues, sLea expression is generally low or absent. However, in many types of adenocarcinomas, including pancreatic, colorectal, and gastric cancers, there is a significant upregulation of sLea synthesis and its subsequent presentation on the cell surface and secretion into the bloodstream. mdpi.com

This aberrant expression is a consequence of changes in the activity of specific glycosyltransferases, the enzymes responsible for synthesizing carbohydrate structures. mdpi.com The biosynthesis of sLea involves the sequential action of sialyltransferases and fucosyltransferases. An increase in the expression or activity of these enzymes, often driven by oncogenic signaling pathways, leads to the accumulation of sLea on glycoproteins and glycolipids. mdpi.com These sLea-bearing molecules can then be shed from the tumor cell surface into the circulation, where they can be detected.

The sLea epitope is the defining component of the widely used tumor marker, Cancer Antigen 19-9 (CA19-9). mdpi.com The molecular basis for its utility as a biomarker lies in this differential expression between normal and malignant tissues. In preclinical cancer models, a strong correlation has been observed between tumor growth and the levels of circulating sLea. As tumors grow and become more invasive, the shedding of sLea-containing molecules increases, leading to higher detectable levels in the serum of tumor-bearing animals.

Advanced Synthetic Methodologies

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the flexibility of chemical methods with the unparalleled regio- and stereospecificity of enzymatic catalysis. This hybrid approach circumvents the need for extensive protecting group manipulations typically required in purely chemical synthesis, especially for constructing complex oligosaccharides like sLea. Enzymes such as glycosyltransferases catalyze the formation of specific glycosidic bonds with absolute stereocontrol, which is particularly advantageous for the acid-labile α-fucosidic bond and the sterically demanding α-sialosidic linkage. rsc.orgnih.gov

One-Pot Multienzyme (OPME) systems represent a highly efficient and elegant strategy for oligosaccharide synthesis. By combining multiple enzymes in a single reaction vessel, these systems can perform sequential catalytic transformations without the need to isolate intermediates. This approach minimizes product loss, reduces reaction time, and simplifies purification. nih.gov A key feature of many OPME systems is the in situ generation of high-cost sugar nucleotide donors (e.g., CMP-sialic acid, GDP-fucose) from inexpensive monosaccharide precursors. nih.govnih.gov

A gram-scale synthesis of the Lewis a (Lea) antigen, the precursor to sLea, has been achieved using a sequential OPME approach. escholarship.org The process begins with the β1-3-galactosylation of an N-acetylglucosamine derivative (GlcNAcβProN3), followed by an OPME α1-4-fucosylation to produce the Lea trisaccharide. The Lea antigen is then used as an acceptor in a subsequent OPME sialylation reaction to yield the final sLea tetrasaccharide. escholarship.org This sialylation step typically employs a CMP-sialic acid synthetase to generate the CMP-sialic acid donor in situ and a specific α2-3-sialyltransferase to attach the sialic acid moiety to the galactose residue of the Lea acceptor. escholarship.orgacs.org

| Enzyme Class | Specific Enzyme Example | Role in sLea Synthesis |

| Galactosyltransferase | Bifidobacterium infantis β-1,3-galactosyltransferase (BiGalHexNAcP) | Forms the Galβ1-3GlcNAc linkage |

| Fucosyltransferase | Helicobacter pylori α-1,3/4-fucosyltransferase (Hp3/4FT) | Forms the Fucα1-4GlcNAc linkage |

| Sialyltransferase | Pasteurella multocida α-2,3-sialyltransferase 1 mutant (PmST1 M144D) | Forms the Neu5Acα2-3Gal linkage |

| Sugar Nucleotide Synthesis | CMP-sialic acid synthetase (NmCSS from Neisseria meningitidis) | Synthesizes CMP-sialic acid in situ from CTP and sialic acid |

| Sugar Nucleotide Synthesis | Sialic acid aldolase (B8822740) (PmNanA from Pasteurella multocida) | Synthesizes sialic acid from N-acetylmannosamine precursors |

This table presents examples of enzymes utilized in OPME systems for the synthesis of Sialyl-Lewis a and its precursors. escholarship.orgexplorationpub.com

Sequential glycosylation is the fundamental strategy for building an oligosaccharide chain in a step-by-step manner. In a chemoenzymatic context, this involves the sequential addition of monosaccharides to a growing acceptor molecule, with each step catalyzed by a specific glycosyltransferase.

A representative chemoenzymatic synthesis of sLea begins with the chemical synthesis of a disaccharide acceptor, Galβ1-3GlcNAc, often with a linker for conjugation purposes. rsc.org This chemically derived acceptor is then subjected to two sequential, enzyme-catalyzed reactions:

Sialylation: An α2-3-sialyltransferase, in the presence of the donor CMP-sialic acid, attaches N-acetylneuraminic acid to the 3-hydroxyl group of the galactose residue.

Fucosylation: An α1-4-fucosyltransferase then uses the donor GDP-fucose to append a fucose residue to the 4-hydroxyl group of the N-acetylglucosamine.

This ordered, sequential approach ensures the precise assembly of the tetrasaccharide with high regio- and stereoselectivity, yielding the final sLea structure in high yields. rsc.org The order of enzymatic steps can be critical, as some fucosyltransferases may not efficiently recognize a sialylated acceptor, or vice versa.

The flexibility of chemoenzymatic methods is particularly evident in the synthesis of modified sLea analogs. The substrate promiscuity of certain bacterial glycosyltransferases allows for the incorporation of unnatural or modified monosaccharides, which is difficult to achieve through purely chemical means.

Diverse Sialic Acid Forms: The use of engineered sialyltransferases, such as the Pasteurella multocida α2-3-sialyltransferase mutant PmST1 M144D, has enabled the synthesis of a library of sLea analogs containing various natural and non-natural sialic acid forms. escholarship.orgacs.org By using an OPME system containing a sialic acid aldolase and a CMP-sialic acid synthetase, various N-acetylmannosamine (ManNAc) derivatives can be converted in situ to their corresponding sialic acids and subsequently transferred to the Lea acceptor. escholarship.org This has led to the successful synthesis of sLea analogs containing N-glycolylneuraminic acid (Neu5Gc), 9-O-acetyl-Neu5Ac, and N-trifluoroacetylneuraminic acid (Neu5NTFA), among others. escholarship.org

O-Sulfated Analogs: Sulfation of carbohydrate structures is a critical post-translational modification that mediates many biological recognition events. While the systematic chemoenzymatic synthesis of O-sulfated sLea is less documented than for its isomer sLex, the strategies are directly applicable. escholarship.orgrsc.orgnih.gov The synthesis of O-sulfated sLex analogs has been achieved by first chemically synthesizing sulfated acceptor molecules (e.g., 6'-O-sulfo-LacNAc) and then using them in OPME systems. escholarship.org Promiscuous sialyltransferases like PmST1 M144D have been shown to tolerate O-sulfated acceptors, allowing for the direct sialylation of sulfated Lex to produce O-sulfated sLex. nih.gov This same principle can be applied to O-sulfated Lea precursors to generate sulfated sLea analogs. The sequential biosynthesis of sulfated Lewis determinants is an ordered process where sulfation often precedes other glycosylation steps. oup.com

Chemical Synthesis Pathways

Total chemical synthesis offers the advantage of producing large quantities of pure material and allows for the introduction of modifications at any desired position. However, the synthesis of sLea is fraught with challenges, including the stereoselective construction of the two 1,2-cis glycosidic linkages (α-L-fucoside and α-D-sialoside) and the assembly of the sterically crowded 3,4-disubstituted N-acetylglucosamine core. rsc.org

A common strategy involves a convergent [2+2] or [3+1] block synthesis approach. In one reported pathway, the synthesis started from readily available monosaccharide building blocks. rsc.org Key steps included:

Formation of the α-fucoside: A perbenzylated thiofucoside donor was used to fucosylate the 4-hydroxyl group of a suitably protected glucosamine (B1671600) acceptor, achieving the desired α-linkage.

Formation of the α-sialoside: An N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside donor was employed for the challenging sialylation of the 3-hydroxyl group of a galactose acceptor. This protecting group strategy helps direct the stereochemical outcome towards the desired α-anomer.

Assembly of the branched core: The 3,4-disubstituted GlcNAc backbone was constructed by a sequential glycosylation, first at the more reactive 3-hydroxyl group with the galactose unit, followed by fucosylation at the 4-hydroxyl group. rsc.org

Final deprotection steps, involving removal of ester and benzyl (B1604629) protecting groups, yield the target sLea tetrasaccharide, often appended with a linker for further applications. rsc.org

Solid-Phase Oligosaccharide Synthesis Applications

Solid-phase oligosaccharide synthesis (SPOS) facilitates the rapid assembly of complex glycans by anchoring the initial sugar to an insoluble polymer support. nih.gov This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. While most documented examples focus on the sLex isomer, the methodologies are directly applicable to sLea.

Chemical SPOS strategies have also been developed, often using automated synthesizers. mdpi.com These methods involve attaching a monosaccharide building block to a resin (e.g., polystyrene) and performing iterative cycles of deprotection and glycosylation with protected sugar donors to elongate the glycan chain. nih.gov The choice of resin, linker, protecting groups, and glycosylation chemistry is crucial for the success of SPOS.

Structural Analysis and Glycomic Characterization

Mass Spectrometry-Based Glycomics

Mass spectrometry (MS) stands as a cornerstone in the structural analysis of oligosaccharides due to its high sensitivity, speed, and ability to provide detailed structural information from minimal sample amounts.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of sialylated oligosaccharides. However, the lability of the sialic acid residue often leads to its loss during analysis. nih.gov The use of tandem mass spectrometry (TOF/TOF) allows for the fragmentation of selected precursor ions, providing valuable structural information.

In the analysis of complex glycans like Sialyl-Le(a), MALDI-TOF/TOF MS/MS can reveal characteristic fragmentation patterns. Collision-induced dissociation (CID) of the precursor ion generates a series of product ions resulting from glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). These fragmentation patterns provide insights into the sequence and linkage of the monosaccharide units.

Multi-stage MS (MSn) is an even more powerful technique for resolving the heterogeneity and branching patterns of isobaric oligosaccharide structures. premierbiosoft.com In MSn, product ions from an initial MS/MS experiment are further isolated and fragmented. This sequential fragmentation helps to distinguish between isomers with similar MS/MS spectra by generating structure-specific fragment ions as the level of MS (n) increases. premierbiosoft.com For Sialyl-Le(a), MSn can be employed to confirm the branching pattern and the specific linkages of the fucose and sialic acid residues, which are critical for its biological activity.

| Technique | Primary Application for Sialyl-Le(a) | Information Obtained |

|---|---|---|

| MALDI-TOF/TOF MS/MS | Generation of fragment ions for structural elucidation. | Monosaccharide sequence, branching, and linkage information through glycosidic and cross-ring cleavages. |

| Multi-stage MS (MSn) | Resolution of isomeric structures and detailed characterization of branching patterns. | Unambiguous assignment of complex glycan structures by sequential fragmentation. |

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for the analysis of oligosaccharides, often coupled with liquid chromatography (LC). ESI is particularly suitable for analyzing sialylated oligosaccharides as it can generate multiply charged ions, which can be advantageous for tandem MS analysis.

In the positive-ion ESI-MS of underivatized sialylated glycans, fragmentation is often dominated by the loss of the labile sialic acid. nih.gov However, tandem MS (MS/MS) of specific precursor ions, such as the [M+2X-H]⁺ ion (where X is an alkali metal), can produce informative cross-ring cleavages that help in distinguishing isomers. nih.gov For instance, the MS/MS spectra of Sialyl-Le(a) and its isomer Sialyl-Lewis X (SLeX) show distinct differences in the intensities of certain fragment ions, allowing for their differentiation. nih.gov Specifically, the C₂α ion is more abundant in the spectrum of Sialyl-Le(a), while the Y₂-Na ion is more prominent for SLeX. nih.gov

A study utilizing HPLC-ESI/MS designed a tandem mass spectrometry experiment to detect the Sialyl-Lewis x antigen by observing an ion at a mass-to-charge ratio (m/z) of 803. oup.comnih.gov This ion is consistent with an oxonium ion containing N-acetylneuraminic acid (NeuAc), galactose (Gal), N-acetylglucosamine (GlcNAc), and fucose (Fuc). oup.comnih.gov The identity of this ion was confirmed through ESI/MS/MS analysis. oup.comnih.gov

The differentiation of sialyl linkage isomers (e.g., α2,3- vs. α2,6-linkage) is a significant challenge in glycan analysis as they are isobaric. Chemical derivatization is often employed to overcome this. A notable technique is the Sialic Acid Linkage-Specific Alkylation (SALSA). explorationpub.comnih.gov

The SALSA method involves a two-step alkylamidation process that selectively modifies α2,3- and α2,6-linked sialic acids with different alkyl groups. explorationpub.com This results in a mass difference between the derivatized isomers, allowing for their differentiation by mass spectrometry. explorationpub.com For example, α2,6- and α2,3-linked Neu5Ac residues can be distinguished by a mass difference of 28.031 Da in the MALDI-TOF mass spectrum after SALSA derivatization. explorationpub.com This technique enhances the reliability of identifying specific sialyl linkages on complex glycans like Sialyl-Le(a). The SALSA method can be combined with other glycan analysis workflows, such as chemoselective purification on hydrazide beads, for a comprehensive one-pot analysis.

| Sialyl Linkage | SALSA Modification | Outcome |

|---|---|---|

| α2,3-linked Sialic Acid | Sequential two-step alkylamidation with different alkylamines. | Introduction of a specific mass tag for each linkage, allowing differentiation by MS. |

| α2,6-linked Sialic Acid |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of complex mixtures of oligosaccharides, including isomers, prior to their analysis by mass spectrometry or other detection methods.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar compounds, making it highly suitable for the analysis of glycans. HILIC separates analytes based on their hydrophilicity, with more polar compounds being more strongly retained. This technique has been successfully applied to the separation of sialylated glycan isomers. mdpi.com

In the context of Sialyl-Le(a) and its isomers, HILIC can differentiate between structures that differ in the linkage of sialic acid. Studies have shown that glycans with α2,3-linked sialic acids tend to elute slightly earlier than those with α2,6-linked sialic acids. researchgate.net The choice of the HILIC stationary phase is crucial, with different phases (e.g., amide, poly-hydroxyl) offering varying selectivities for glycan separations. The coupling of HILIC with mass spectrometry (HILIC-MS) provides a powerful platform for the detailed characterization of complex glycan mixtures, enabling the separation and subsequent structural elucidation of isomers like Sialyl-Le(a).

Reversed-Phase Liquid Chromatography (RP-LC) is another widely used separation technique. For the analysis of highly polar molecules like oligosaccharides, derivatization with a hydrophobic tag is often necessary to achieve sufficient retention on the nonpolar stationary phase. nih.gov

RP-LC can also be used to separate isomeric glycans. The retention of a glycan in RP-LC is influenced by the hydrophobic tag and the contribution of the individual monosaccharides, including their linkage and position. nih.gov The separation of Sialyl-Le(a) and its isomer Sialyl-Lewis x has been achieved using RP-LC following reduction and permethylation. nih.gov Coupling RP-LC with ESI-MS allows for the online separation and sensitive detection of these isomeric structures. oup.comnih.gov A study on α1-acid glycoprotein (B1211001) utilized reversed-phase chromatography with a C18 column to separate proteolytic digests, which was then coupled to ESI/MS to identify glycosylation sites containing the Sialyl-Lewis antigen. oup.com

| Technique | Separation Principle | Application to Sialyl-Le(a) |

|---|---|---|

| HILIC | Partitioning based on hydrophilicity. | Separation of sialyl linkage isomers (α2,3- vs. α2,6-). |

| RP-LC | Partitioning based on hydrophobicity (often requires derivatization). | Separation of structural isomers like Sialyl-Le(a) and Sialyl-Lewis x. |

Porous Graphitized Carbon Nano-Liquid Chromatography

Porous graphitized carbon (PGC) nano-liquid chromatography (nano-LC) coupled with mass spectrometry (MS) is a powerful tool for the detailed structural analysis of complex oligosaccharide mixtures, including Sialyl-Le(a). nih.gov PGC columns offer unique retention mechanisms that allow for the separation of structurally similar glycan isomers. sigmaaldrich.com

The retention of oligosaccharides on PGC is influenced by their size and three-dimensional structure. nih.gov For instance, planar β-(1,4)-linked oligosaccharides are retained more strongly than those with other linkages. This property is particularly useful for separating the various isomers of sialylated oligosaccharides. The use of a nanoflow PGC column coupled with a high-resolution mass spectrometer allows for the isomeric separation of permethylated glycans, which is a common derivatization technique used in glycan analysis. tdl.org

In the analysis of sialylated human milk oligosaccharides (SHMOs), HPLC-Chip/QTOF MS with a PGC stationary phase has been shown to provide excellent separation of isomers with highly reproducible retention times. nih.gov To simplify the chromatograms, SHMOs are often reduced to their alditol form to eliminate the complexity arising from the separation of α- and β-anomers at the reducing end. nih.gov This approach, combined with tandem MS, provides a highly specific method for identifying known structures and has been used to create a library of over 70 HMO structures. nih.gov

Key Findings from PGC Nano-LC Analysis of Sialyl-Le(a) and Related Oligosaccharides:

| Analytical Technique | Key Finding | Reference |

| PGC-HPLC-ELSD-MS(n) | Applicable for a wide range of neutral and acidic oligosaccharides. | nih.gov |

| Nanoflow PGC-LC-MS | Achieves isomeric separation of permethylated glycans. | tdl.org |

| HPLC-Chip/QTOF MS with PGC | Excellent separation of SHMO isomers with high reproducibility. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of oligosaccharides like Sialyl-Le(a). nih.govbohrium.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the monosaccharide composition, anomeric configurations, interglycosidic linkages, and the sequence of the sugar residues. nih.gov

Typical NMR approaches for oligosaccharide analysis include:

¹H NMR: Provides information on the number and type of monosaccharide units and their anomeric configurations. bohrium.com

¹³C NMR: Useful for determining the ring size and anomeric state of the monosaccharide residues. bohrium.com

In a study of novel oligosaccharides with the Sialyl-Le(a) structure isolated from human milk, 500-MHz ¹H NMR spectroscopy was a key technique, along with fast atom bombardment mass spectrometry, in determining their complete structures. nih.govacs.org The structural analysis confirmed the presence of the Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc sequence.

Key Information Obtained from NMR Spectroscopy of Oligosaccharides:

| NMR Technique | Information Provided |

| 1D ¹H NMR | Monosaccharide composition, anomeric configuration |

| 1D ¹³C NMR | Ring size, anomeric state |

| 2D COSY/TOCSY | Scalar coupling networks within sugar rings |

| 2D HSQC/HMQC | Direct C-H correlations |

| 2D HMBC | Long-range C-H correlations for linkage analysis |

| 2D NOESY/ROESY | Through-space proximities for linkage and sequence determination |

Lectin-Based Glycan Microarray Analysis

Lectin-based glycan microarrays are high-throughput platforms used for profiling the glycosylation of biological samples. nih.gov Lectins are proteins that bind to specific carbohydrate structures, and a microarray containing a panel of different lectins can be used to determine the glycan profile of a sample. bluekick.com This technique is particularly useful for detecting changes in glycosylation associated with diseases such as cancer. nih.gov

In the context of Sialyl-Le(a), lectin microarrays can be used to screen for its presence and to study its interactions with various glycan-binding proteins. For instance, specific lectins that recognize sialic acid or fucose residues can indicate the presence of sialylated and fucosylated structures like Sialyl-Le(a). The Consortium for Functional Glycomics (CFG) has developed a widely used synthetic glycan microarray that includes a significant number of sialylated glycans, which can be used to study the binding specificity of lectins and antibodies. frontiersin.org

The analysis of colorectal cancer cell lines using lectin microarrays has shown a high abundance of (sialyl)Lewis antigens in colon-like cell lines. nih.gov This highlights the potential of this technique to identify cancer-associated changes in glycosylation. nih.gov

Applications of Lectin-Based Glycan Microarray Analysis:

| Application | Description | Reference |

| Glycoprofiling | High-throughput screening of glycan patterns in biological samples. | nih.gov |

| Disease Biomarker Discovery | Identifying changes in glycosylation associated with diseases like cancer. | nih.gov |

| Binding Specificity Studies | Determining the specific glycan structures that bind to lectins, antibodies, and other glycan-binding proteins. | frontiersin.org |

| Cell Adhesion Studies | Investigating the role of glycans like Sialyl-Le(a) in cell recognition and adhesion processes. | nih.gov |

Emerging Research Avenues and Future Perspectives

Elucidating Complex Structure-Function Relationships

The biological activity of Sialyl-Lewis a is intrinsically linked to its specific three-dimensional structure. The tetrasaccharide epitope, Siaα2,3Galβ1,3(Fucα1,4)GlcNAc, provides the minimal requirement for binding to its primary receptors, the selectins. nih.gov This interaction is a crucial early step in processes like leukocyte rolling on endothelial cells during inflammation and the metastasis of cancer cells. nih.gov

Future research is focused on dissecting the subtle structural variations of sLea and how they modulate its function. For instance, the context in which sLea is presented—whether on N-linked or O-linked glycoproteins or on glycolipids—can significantly alter its binding affinity and biological output. nih.gov Moreover, modifications to the core sLea structure, such as sulfation, can create distinct ligands with altered receptor specificity. For example, the addition of a sulfate (B86663) group to the related Sialyl-Lewis x (sLex) structure generates a high-affinity ligand for L-selectin. nih.gov Understanding the enzymatic machinery, specifically the glycosyltransferases that build and modify these structures, is key to deciphering this complexity. nih.gov

Studies on the structural isomer sLex have provided a blueprint for investigating these relationships. Research has shown that modifications to the fucose moiety of sLex are generally detrimental to E-selectin binding, with the replacement of hydroxyl groups by hydrogen abrogating the interaction. nih.gov This highlights the critical contribution of specific functional groups to the binding event. Similar detailed structure-activity relationship (SAR) studies are essential for sLea to map the precise molecular interactions that govern its diverse functions.

Table 1: Key Structural Features of Sialyl-Lewis Antigens and Their Functional Implications

| Structural Feature | Description | Functional Implication | Reference |

|---|---|---|---|

| Core Tetrasaccharide | Siaα2,3Galβ1,3(Fucα1,4)GlcNAc | Minimal structure required for selectin binding. nih.gov | nih.gov |

| Fucose Moiety | α1,4-linked fucose is a defining feature. | Critical for E- and P-selectin recognition; modifications can abrogate binding. nih.gov | nih.gov |

| Sialic Acid | Terminal N-acetylneuraminic acid (Neu5Ac). | Contributes a negative charge essential for the salt bridge in selectin binding. nih.gov | nih.gov |

| Glycan Context | Presentation on N-glycans, O-glycans, or glycolipids. | Influences binding affinity and specificity for different selectin receptors. nih.gov | nih.gov |

| Further Modifications (e.g., Sulfation) | Addition of sulfate groups to the glycan structure. | Can create higher-affinity ligands for specific selectins, such as L-selectin. nih.gov | nih.gov |

Development of Glycomimetics as Mechanistic Probes

A significant challenge in glycobiology is the inherent difficulty in synthesizing and studying complex native carbohydrates. To overcome this, researchers are developing glycomimetics—compounds designed to mimic the structure and function of native oligosaccharides like sLea. nih.govgoogle.com These synthetic molecules serve as powerful mechanistic probes to investigate biological pathways and can also form the basis for new therapeutic agents. nih.gov

The design of sLea glycomimetics focuses on replicating the key functional groups responsible for selectin binding, namely the sialic acid carboxylate and the fucose hydroxyl groups, in a chemically stable and more "drug-like" scaffold. google.comkiesslinglab.com By systematically modifying the structure of these mimics, researchers can dissect the contribution of each part of the sLea molecule to its biological activity. For example, glycomimetics of the related sLex have been developed as antagonists for E- and P-selectin, effectively blocking the interaction with their natural ligands and reducing immune cell recruitment in models of hyperinflammation. nih.gov

These probes can be equipped with labels (e.g., fluorescent or radioactive) to track their interactions and localization within biological systems. google.com The development of sLea glycomimetics will be instrumental in:

Mapping Receptor Binding Sites: Precisely defining the molecular interactions between sLea and selectins.

Investigating Downstream Signaling: Understanding the cellular events that are triggered upon sLea-mediated binding.

Validating Therapeutic Targets: Confirming that blocking sLea interactions can have a beneficial effect in diseases like cancer and inflammation. google.com

Integration of Systems Glycobiology Approaches

Understanding the role of sLea in complex biological systems requires moving beyond the study of single molecules to a more integrated, systems-level perspective. Systems glycobiology aims to understand how the "glycome"—the entire complement of sugars in an organism—is regulated and how it functions as a whole. This approach involves integrating large-scale datasets from glycomics with other "omics" fields like genomics, proteomics, and metabolomics.

For sLea, a systems approach could reveal:

Regulatory Networks: Identifying the genes (e.g., glycosyltransferases) and signaling pathways that control the expression of sLea on cell surfaces in different physiological and pathological states.

Biomarker Panels: Combining sLea levels with other molecular markers to create more accurate and predictive diagnostic tools for diseases like pancreatic and colon cancer. explorationpub.comnih.gov For instance, combining sLea with its isomer sLex has been shown to improve the accuracy of pancreatic cancer diagnosis. explorationpub.comexplorationpub.com

Functional Consequences: Correlating changes in sLea expression with global changes in cellular behavior, such as proliferation, adhesion, and invasion, providing a deeper understanding of its role in cancer metastasis. nih.gov

Advancements in High-Throughput Glycomic Technologies

Progress in understanding sLea is heavily dependent on the analytical tools available to detect and quantify it. The complexity and heterogeneity of glycans have historically made their analysis challenging. marshall.edu However, recent advancements in high-throughput glycomic technologies are revolutionizing the field. nih.govacs.org